molecular formula C17H14ClNO4 B13139046 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione CAS No. 88605-06-5

1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione

Cat. No.: B13139046
CAS No.: 88605-06-5
M. Wt: 331.7 g/mol
InChI Key: HDXNFGCJFMDUBE-UHFFFAOYSA-N
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Description

1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is an anthraquinone derivative. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.

    Amination: The amino group is introduced at the 1st position through nucleophilic substitution reactions using ammonia or amines.

    Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.

    Propoxylation: The propoxy group at the 2nd position is introduced through etherification reactions using propyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding hydroquinone derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as topoisomerases and kinases.

    Pathways: It affects cellular pathways related to DNA replication, repair, and apoptosis, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxy-9,10-anthraquinone: Lacks the chlorine and propoxy groups, resulting in different chemical and biological properties.

    7-Chloro-4-hydroxy-9,10-anthraquinone: Lacks the amino and propoxy groups, affecting its reactivity and applications.

    2-Propoxy-9,10-anthraquinone: Lacks the amino and chloro groups, leading to variations in its chemical behavior.

Uniqueness

1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88605-06-5

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

1-amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione

InChI

InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7,20H,2,5,19H2,1H3

InChI Key

HDXNFGCJFMDUBE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N

Origin of Product

United States

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